molecular formula C15H15NO2S B1322734 2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide CAS No. 63547-44-4

2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide

Cat. No.: B1322734
CAS No.: 63547-44-4
M. Wt: 273.4 g/mol
InChI Key: UZYHNABIVREYIR-UHFFFAOYSA-N
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Description

2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide is an organic compound with the molecular formula C15H15NO2S. It is known for its unique chemical structure, which includes a benzhydrylthio group and a hydroxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide typically involves the reaction of benzhydryl chloride with thioacetamide under basic conditions to form the benzhydrylthio intermediate. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The benzhydrylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The hydroxyacetamide moiety may also play a role in its biological activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzhydrylthio)-N-hydroxyacetamide
  • Acetamide, 2-[(diphenylmethyl)thio]-N-hydroxy-
  • Aclonifen Impurity 16

Uniqueness

2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide is unique due to its specific combination of a benzhydrylthio group and a hydroxyacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-benzhydrylsulfanyl-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-14(16-18)11-19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYHNABIVREYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628168
Record name 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-44-4
Record name 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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